molecular formula C13H11ClN4 B1462300 6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096925-99-3

6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1462300
CAS No.: 1096925-99-3
M. Wt: 258.7 g/mol
InChI Key: JBQIXASNQIAGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.

Properties

IUPAC Name

6-chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-2-9-3-5-10(6-4-9)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQIXASNQIAGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
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6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

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